molecular formula C10H7N5 B3031656 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile CAS No. 61310-40-5

4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile

Cat. No.: B3031656
CAS No.: 61310-40-5
M. Wt: 197.2 g/mol
InChI Key: DHNOAUDHLPLXQG-UHFFFAOYSA-N
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Description

4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that contains both pyridine and pyrimidine rings

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s activation and subsequent signal transduction pathways that lead to cell proliferation .

Biochemical Pathways

The compound’s interaction with EGFR affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . By inhibiting EGFR, the compound can arrest the cell cycle and induce apoptosis .

Result of Action

The compound exhibits cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it upregulates the level of caspase-3, a key effector in the apoptosis pathway .

Biochemical Analysis

Biochemical Properties

4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) . This compound interacts with various enzymes and proteins, including EGFR WT and mutant EGFR T790M . The nature of these interactions involves the inhibition of kinase activity, which is essential for the regulation of cell growth and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to exhibit cytotoxic activities against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis . Additionally, it upregulates the level of caspase-3, a key enzyme in the execution phase of cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with EGFR . It acts as an ATP mimetic, inhibiting the kinase activity of EGFR by competing with ATP for binding to the kinase domain . This inhibition leads to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival . The compound also induces changes in gene expression related to cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound maintains its cytotoxic activity over extended periods, with significant apoptotic effects observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased apoptotic effects . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound’s metabolism can influence metabolic flux and metabolite levels, which are critical for its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding these interactions is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization and, consequently, its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with a suitable nitrile precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A related compound with similar structural features but lacking the pyrimidine ring.

    2-Amino-4-(pyridin-4-yl)pyrimidine: Another similar compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-amino-2-pyridin-4-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-5-8-6-14-10(15-9(8)12)7-1-3-13-4-2-7/h1-4,6H,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNOAUDHLPLXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425125
Record name 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61310-40-5
Record name 4-Amino-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61310-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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